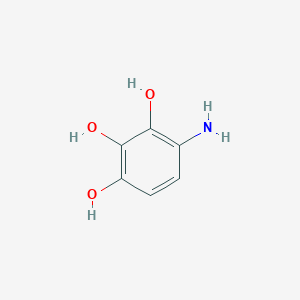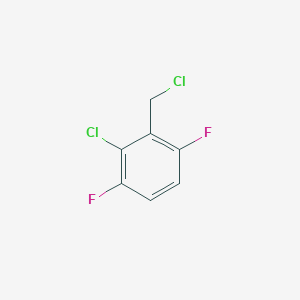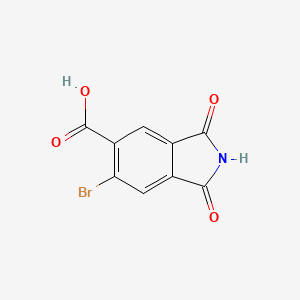
4-Aminobenzene-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminobenzene-1,2,3-triol can be synthesized through several methods. One common approach involves the reduction of 4-nitropyrogallol. This reduction can be achieved using reagents such as tin and hydrochloric acid under reflux conditions . Another method involves the nitration of pyrogallol followed by reduction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The nitration of pyrogallol is carried out using concentrated nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent like iron or tin in the presence of hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Tin and hydrochloric acid or iron and hydrochloric acid are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinones.
Reduction: this compound from 4-nitropyrogallol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-Aminobenzene-1,2,3-triol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various derivatives.
Biology: It is studied for its potential antioxidant properties.
Medicine: Research is ongoing into its potential use in pharmaceuticals due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-Aminobenzene-1,2,3-triol involves its interaction with various molecular targets. It can act as an antioxidant by donating electrons to neutralize free radicals. The amino group and hydroxyl groups on the benzene ring play a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrogallol: Lacks the amino group present in 4-Aminobenzene-1,2,3-triol.
4-Nitropyrogallol: Precursor to this compound.
1,2,3-Benzenetriol: Lacks the amino group.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C6H7NO3 |
|---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
4-aminobenzene-1,2,3-triol |
InChI |
InChI=1S/C6H7NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-2,8-10H,7H2 |
InChI Key |
ZLJTWBAYGJYHBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoicacid](/img/structure/B13595312.png)



![Tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate](/img/structure/B13595342.png)
![[(2,6-Dimethylphenyl)methyl]hydrazine](/img/structure/B13595349.png)




